molecular formula C23H24FN3O2 B2769741 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 899969-55-2

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No. B2769741
CAS RN: 899969-55-2
M. Wt: 393.462
InChI Key: LNHUGURSULSVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has generated interest due to its unique chemical structure and potential applications in various fields of research.

Scientific Research Applications

Structural Aspects and Properties

  • A study explored the structural aspects of amide-containing isoquinoline derivatives, revealing that certain compounds form gels or crystalline solids upon treatment with different mineral acids, demonstrating unique structural and fluorescence emission properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activities

Antimicrobial Activities

  • A synthetic approach to new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones assessed their antimicrobial activities, indicating the significant potential of quinazolinone derivatives in combating microbial infections (Patel & Shaikh, 2011).

Anticancer and Antiproliferative Activities

  • Research into 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles demonstrated significant antiproliferative activity through VEGFR-2-TK inhibition, indicating a viable pathway for anticancer drug development (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).

properties

IUPAC Name

2-cyclohexyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)17-11-12-19(24)21(14-17)26-22(28)13-16-7-3-2-4-8-16/h5-6,9-12,14,16H,2-4,7-8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUGURSULSVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.